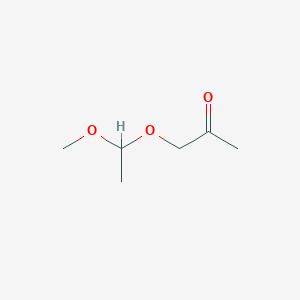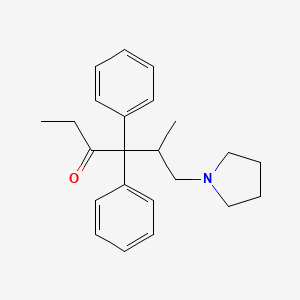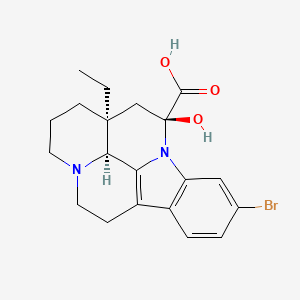
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- is a complex organic compound with a unique structure. It is a derivative of the vincamine alkaloid family, known for its potential therapeutic applications, particularly in improving cerebral blood flow and cognitive functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- typically involves multiple steps, starting from the vincamine alkaloid. The process includes bromination, reduction, and hydrolysis reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to meet pharmaceutical-grade standards .
化学反応の分析
Types of Reactions
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a carbonyl group.
Reduction: Reduces the bromine substituent to a hydrogen atom.
Substitution: Replaces the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with distinct pharmacological properties. For example, oxidation may yield a ketone derivative, while substitution can introduce new functional groups that enhance or modify the compound’s biological activity .
科学的研究の応用
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential to improve cerebral blood flow and treat conditions like stroke and dementia.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
作用機序
The compound exerts its effects primarily through its interaction with calcium channels in the vascular system. By blocking these channels, it induces vasodilation, which enhances blood flow to the brain. This mechanism is particularly beneficial in treating conditions associated with reduced cerebral circulation .
類似化合物との比較
Similar Compounds
Vincamine: A parent compound with similar vasodilatory effects.
Vinburnine: Another derivative with enhanced cognitive benefits.
Vinblastine: Known for its use in cancer therapy but with different pharmacological properties.
Uniqueness
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- stands out due to its specific bromine substitution, which imparts unique chemical and biological properties. This modification enhances its efficacy in improving cerebral blood flow compared to its analogs .
特性
CAS番号 |
84964-13-6 |
|---|---|
分子式 |
C20H23BrN2O3 |
分子量 |
419.3 g/mol |
IUPAC名 |
(15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylic acid |
InChI |
InChI=1S/C20H23BrN2O3/c1-2-19-7-3-8-22-9-6-14-13-5-4-12(21)10-15(13)23(16(14)17(19)22)20(26,11-19)18(24)25/h4-5,10,17,26H,2-3,6-9,11H2,1H3,(H,24,25)/t17-,19+,20+/m1/s1 |
InChIキー |
FBEGJYJKZSOHNQ-HOJAQTOUSA-N |
異性体SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)O)O)C=C(C=C5)Br |
正規SMILES |
CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)O)O)C=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


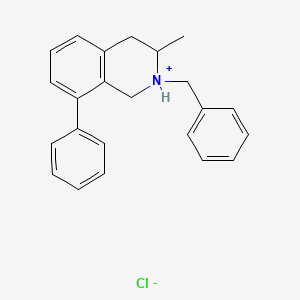
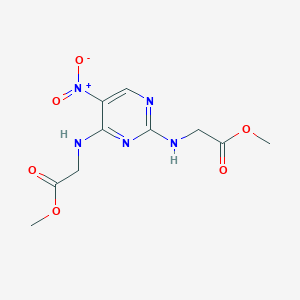
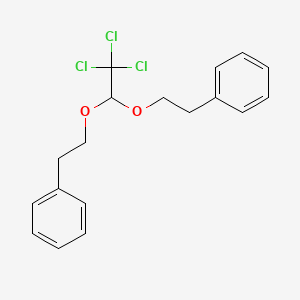
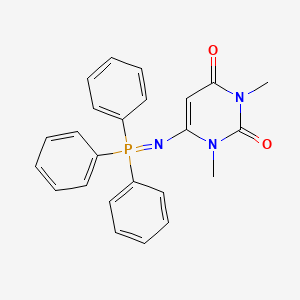
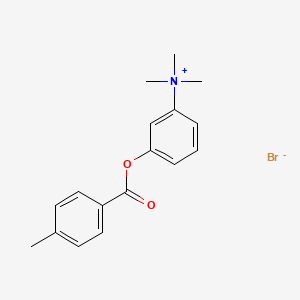
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
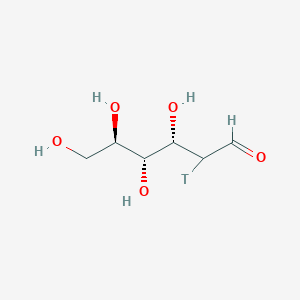
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)
